

2-Fluoro-4-methyl-5-nitroaniline as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-4-methyl-5-nitroaniline

Cat. No.: B2414679

[Get Quote](#)

An Application Guide for the Pharmaceutical Intermediate: **2-Fluoro-4-methyl-5-nitroaniline**

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of **2-Fluoro-4-methyl-5-nitroaniline** (CAS No. 259860-00-9) as a key intermediate in pharmaceutical synthesis. The protocols and insights herein are designed to explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the compound's utility.

Introduction: Strategic Importance in Medicinal Chemistry

2-Fluoro-4-methyl-5-nitroaniline is an aromatic organic compound whose value in drug discovery and development is derived from its specific arrangement of functional groups. The presence of a nucleophilic amine, an electron-withdrawing nitro group, a methyl group, and a fluorine atom on a single benzene ring makes it a versatile and highly strategic building block.

The fluorine atom, in particular, is a critical feature. Its incorporation into active pharmaceutical ingredients (APIs) can significantly enhance metabolic stability, binding affinity, and bioavailability^{[1][2]}. The amine and nitro groups provide reactive handles for constructing more complex molecular architectures, especially nitrogen-containing heterocycles, which are

prevalent in modern pharmaceuticals[1]. This intermediate is particularly noted for its application in the synthesis of specialty organic compounds, including potential oncology drugs and enzyme inhibitors[1].

Physicochemical Properties and Safety Data

A precise understanding of the compound's properties is fundamental for its safe handling and effective use in synthesis.

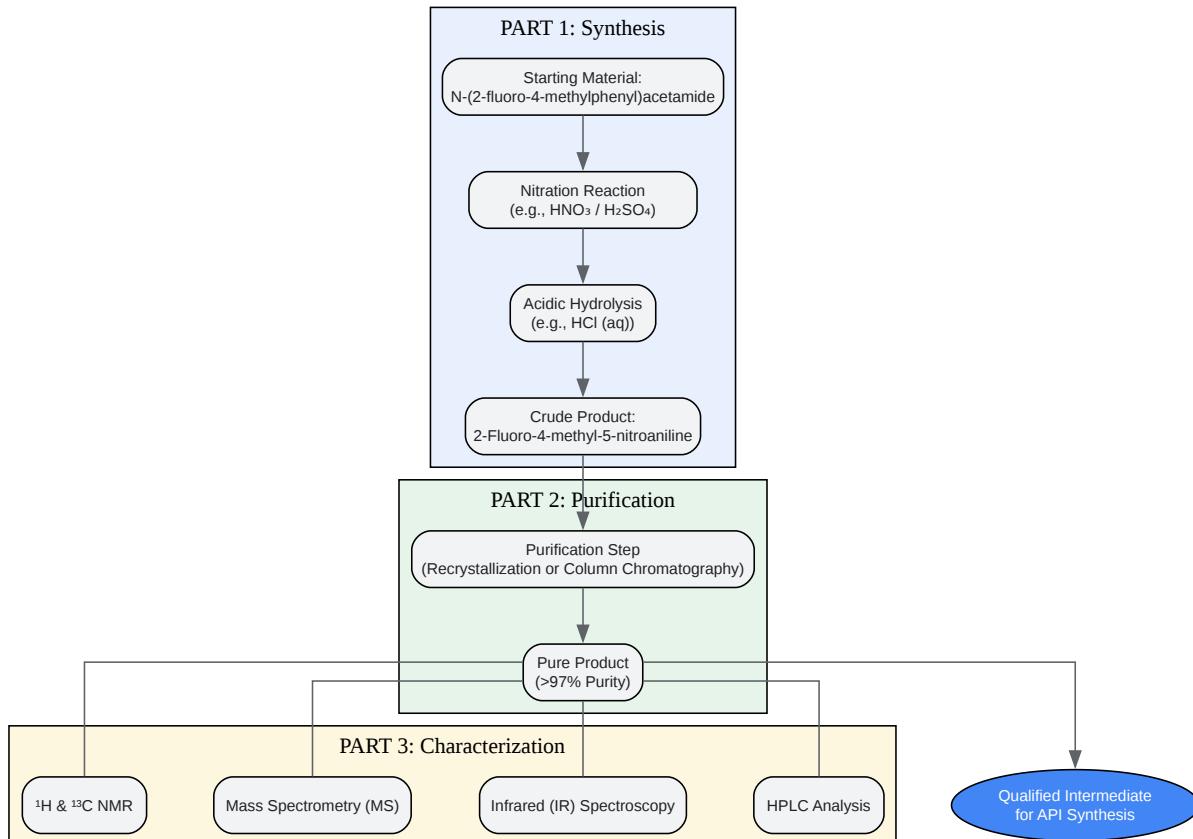
Property	Value	Source(s)
CAS Number	259860-00-9	[3][4]
Molecular Formula	C ₇ H ₇ FN ₂ O ₂	[1][5]
Molecular Weight	170.14 g/mol	[1][5]
Purity	Typically ≥97%	[1]
Appearance	Data not available, likely a solid	
Storage	2-8°C, away from light, dry, sealed	[1]

Hazard Identification and Safe Handling

2-Fluoro-4-methyl-5-nitroaniline is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.

GHS Hazard Statements:

- H302: Harmful if swallowed[5].
- H312: Harmful in contact with skin[3][5].
- H315: Causes skin irritation[3][5].
- H319: Causes serious eye irritation[3][5].


- H332: Harmful if inhaled[3][5].
- H335: May cause respiratory irritation[3][5].

Precautionary Measures:

- Engineering Controls: Work exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.
- Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile)[6].
- Handling: Avoid formation of dust and aerosols. Keep away from heat, sparks, and open flames. Ground all equipment to prevent electrostatic discharge[7].
- First Aid: In case of eye contact, rinse cautiously with water for several minutes[7]. For skin contact, wash with plenty of water[6]. If inhaled, move the person to fresh air[3]. Seek immediate medical attention if symptoms persist.

Synthesis, Purification, and Characterization Workflow

The following diagram and protocols outline the complete workflow from synthesis to a fully characterized, high-purity intermediate ready for downstream applications.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Qualification.

Protocol 1: Synthesis of 2-Fluoro-4-methyl-5-nitroaniline

This protocol is based on established methods for the nitration of protected anilines, a common strategy to control regioselectivity and prevent oxidation of the amine group[8]. The synthesis involves three main steps: protection of the aniline, nitration, and deprotection.

Step A: Acetyl Protection of 2-Fluoro-4-methylaniline

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-4-methylaniline (1.0 eq) in glacial acetic acid.
- Slowly add acetic anhydride (1.1 eq) to the solution at room temperature.
- Heat the reaction mixture to 90°C and stir for 3-5 hours, monitoring the reaction progress by TLC.
- After completion, cool the mixture and pour it into ice-cold water to precipitate the product.
- Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield N-(2-fluoro-4-methylphenyl)acetamide.

Step B: Nitration

- Caution: This step is highly exothermic. Perform in a fume hood with a blast shield.
- To a flask containing concentrated sulfuric acid (H_2SO_4), cooled to 0-5°C in an ice-salt bath, slowly add the N-(2-fluoro-4-methylphenyl)acetamide (1.0 eq) from Step A in portions, ensuring the temperature does not exceed 10°C.
- Prepare a nitrating mixture of fuming nitric acid (HNO_3) (1.1 eq) and concentrated H_2SO_4 .
- Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature between 0-5°C.
- Stir the mixture at this temperature for 1-2 hours after the addition is complete[8].
- Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
- Filter the solid, wash with cold water, and dry.

Step C: Acidic Deprotection (Hydrolysis)

- Suspend the crude nitrated acetamide from Step B in a mixture of ethanol and concentrated hydrochloric acid (HCl).
- Heat the mixture to reflux (approx. 80-90°C) and stir for 2-4 hours until TLC analysis shows the disappearance of the starting material.
- Cool the reaction mixture and neutralize it carefully with a base (e.g., aqueous NaOH or NaHCO₃) to precipitate the free aniline.
- Filter the resulting solid, wash with water, and dry under vacuum to obtain crude **2-Fluoro-4-methyl-5-nitroaniline**.

Protocol 2: Purification

Purification is critical to remove unreacted starting materials and isomeric byproducts.

Method A: Recrystallization

- Dissolve the crude product in a minimum amount of a hot solvent system (e.g., ethanol/water or isopropanol).
- If the solution has color impurities, add a small amount of activated carbon and heat for a few minutes.
- Hot-filter the solution to remove the carbon and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

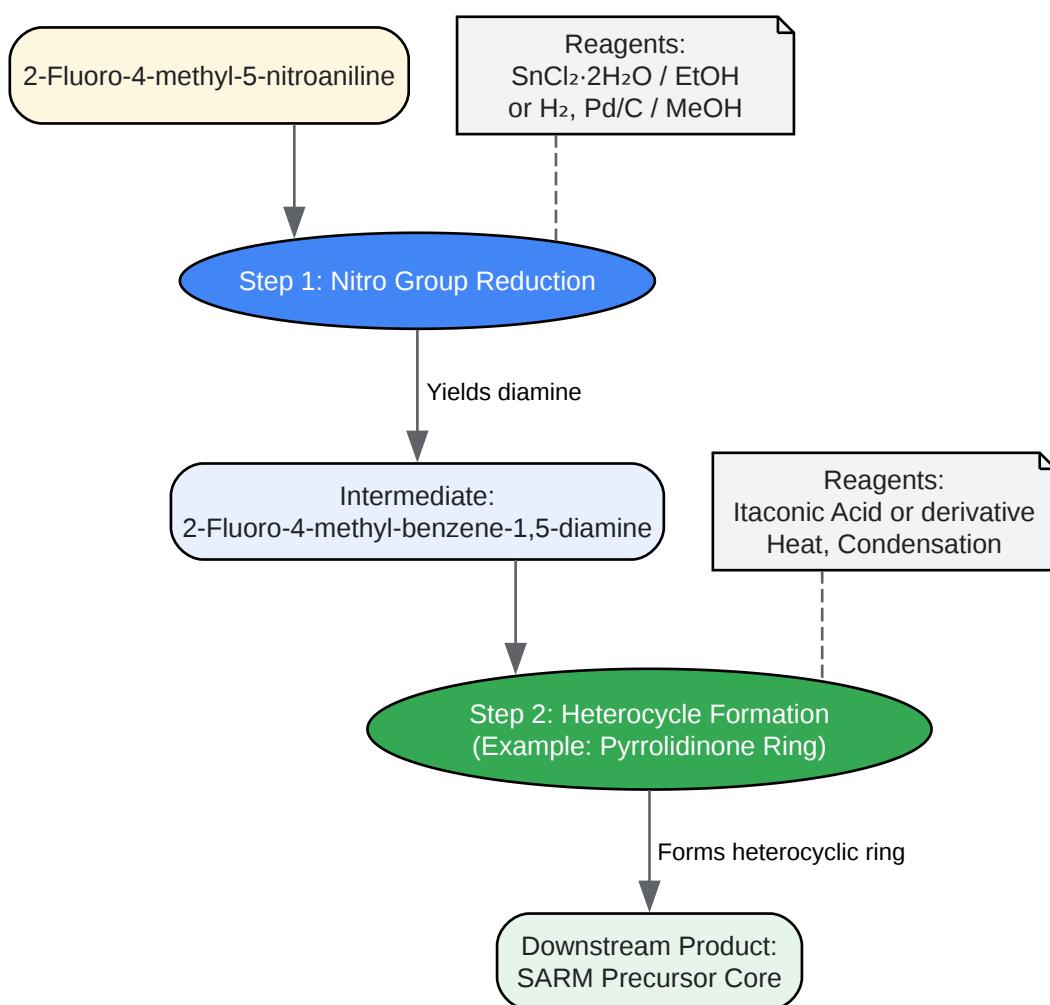
Method B: Column Chromatography

- Prepare a silica gel column using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).

- Dissolve the crude product in a minimal amount of the eluent or a compatible solvent (like dichloromethane)[9].
- Load the solution onto the column.
- Elute the column with the solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.

Protocol 3: Characterization and Quality Control

Confirming the identity and purity of the intermediate is a non-negotiable quality control step. Spectroscopic data for the analogous compound 2-fluoro-5-nitroaniline is available for reference[10][11][12].


- High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a mobile phase such as acetonitrile/water to determine purity (should be >97%).
- ^1H NMR: The spectrum should show distinct signals corresponding to the two aromatic protons (as doublets or doublet of doublets), the amine protons (a broad singlet), and the methyl protons (a singlet).
- Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M^+) corresponding to the compound's molecular weight (170.14 m/z).
- Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching of the amine (around $3300\text{-}3500\text{ cm}^{-1}$), asymmetric and symmetric stretching of the nitro group (around $1500\text{-}1550\text{ cm}^{-1}$ and $1300\text{-}1350\text{ cm}^{-1}$, respectively), and C-F stretching.

Application in Pharmaceutical Synthesis: A Gateway to SARMs

2-Fluoro-4-methyl-5-nitroaniline serves as a key starting material for complex APIs, particularly in the development of Selective Androgen Receptor Modulators (SARMs)[13][14]

[15]. SARMs are a class of therapeutic compounds that exhibit tissue-selective anabolic effects on muscle and bone while having reduced androgenic effects on other tissues, making them promising candidates for treating muscle wasting, osteoporosis, and other conditions[13][15][16].

The synthesis of SARM candidates often involves the construction of a core heterocyclic structure attached to a substituted aniline ring. The following protocol outlines a representative two-step transformation of **2-fluoro-4-methyl-5-nitroaniline** into a diamine, a versatile precursor for such heterocyclic systems.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-4-methyl-5-nitroaniline [myskinrecipes.com]
- 2. pharmtech.com [pharmtech.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 2-Fluoro-4-methyl-5-nitroaniline | 259860-00-9 [chemicalbook.com]
- 5. 4-Fluoro-2-methyl-5-nitroaniline | C7H7FN2O2 | CID 19035271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 2-Fluoro-4-methyl-5-nitroaniline(259860-00-9) 1H NMR [m.chemicalbook.com]
- 11. 2-Fluoro-5-nitroaniline(369-36-8) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. | BioWorld [bioworld.com]
- To cite this document: BenchChem. [2-Fluoro-4-methyl-5-nitroaniline as a pharmaceutical intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2414679#2-fluoro-4-methyl-5-nitroaniline-as-a-pharmaceutical-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com